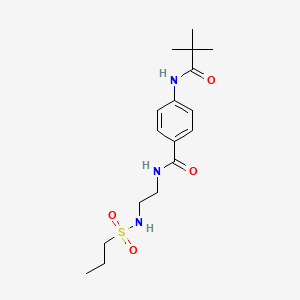
4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often synthesized and modified to enhance their biological properties, such as anti-acetylcholinesterase, antiarrhythmic, anti-inflammatory, anticancer, and neuroleptic activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with substitutions that affect their biological activity and potency.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which significantly enhanced activity . Similarly, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents was achieved via sodium borohydride reduction . These methods could potentially be applied to the synthesis of 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The introduction of different substituents can lead to a substantial increase in activity due to changes in the molecule's basicity, steric factors, and electronic properties. For example, the introduction of a sulfonamido group in N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides resulted in compounds that were more potent dopamine receptor blockers than sulpiride . The molecular structure of 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide would likely exhibit similar considerations, where the pivalamido and propylsulfonamido groups influence the compound's affinity and specificity for biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to interact with enzymes or receptors. For instance, the potent anti-acetylcholinesterase activity of certain piperidine derivatives was attributed to the basic quality of the nitrogen atom and the presence of a benzylsulfonyl group . The chemical reactivity of 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide would be expected to be influenced by its pivalamido and propylsulfonamido substituents, potentially affecting its mechanism of action and metabolic stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic profile and therapeutic efficacy. These properties are determined by the molecular structure and the nature of the substituents. For example, the cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicated that the imidazolyl moiety could replace the methylsulfonylamino group to produce class III electrophysiological activity . The physical and chemical properties of 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-5-12-25(23,24)19-11-10-18-15(21)13-6-8-14(9-7-13)20-16(22)17(2,3)4/h6-9,19H,5,10-12H2,1-4H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMPERDEJIDEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)
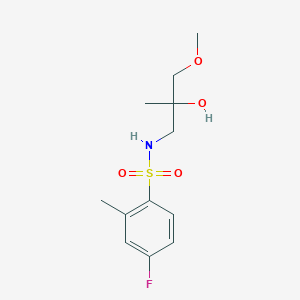
![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
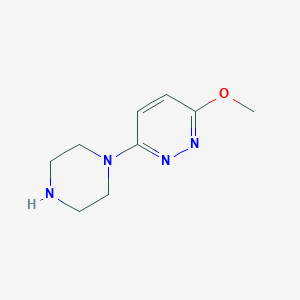
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)
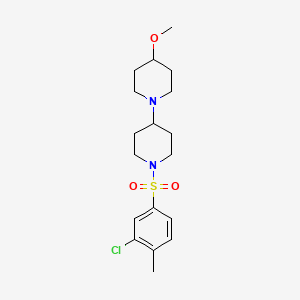
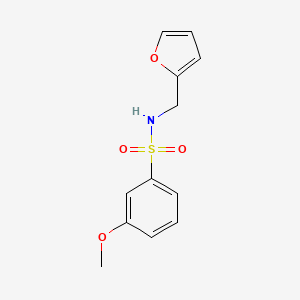
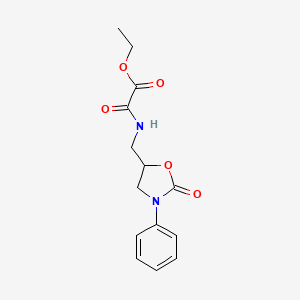
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)